molecular formula C9H10F3NO B1503185 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol CAS No. 1031721-43-3

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol

Cat. No. B1503185
CAS RN: 1031721-43-3
M. Wt: 205.18 g/mol
InChI Key: STLZRNRPGIKLHI-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as TFMP, and it is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. In

Scientific Research Applications

Metalation and Functionalization

  • Functionalization of Trifluoromethyl-Substituted Pyridines : The compound 2-(trifluoromethyl)pyridine, closely related to 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol, can be selectively metalated and subsequently carboxylated or otherwise functionalized at various positions. This process allows the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids, demonstrating the compound's versatility in organic synthesis (Schlosser & Marull, 2003).

Electroluminescence and OLED Applications

  • Use in Organic Light-Emitting Devices (OLEDs) : A study involving pyrazol-pyridine ligands, including a derivative similar to 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol, demonstrated its application in developing highly efficient orange-red iridium(III) complexes for OLEDs. These complexes exhibit high external quantum efficiency and luminance, signifying the compound's potential in advanced display technologies (Su et al., 2021).

Synthesis of Bi-Heterocyclic Compounds

  • Preparation of Bi-Heterocyclic Compounds : The compound facilitated the synthesis of new biheterocyclic 1-(5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-yl)-3-(6-trifluoromethylpyrimidin-4-yl)-propan-1-ones, showcasing its role in creating structurally complex and potentially biologically active molecules (Malavolta et al., 2014).

Spectroscopic and Molecular Studies

  • Molecular Organization Studies : In a study examining the molecular organization of related compounds, it was found that the molecular structure of these compounds can vary significantly in different solvents, affecting their properties. This research highlights the importance of solvent interactions in determining the behavior of such compounds (Matwijczuk et al., 2018).

properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-8(2,14)6-3-4-7(13-5-6)9(10,11)12/h3-5,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLZRNRPGIKLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694749
Record name 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol

CAS RN

1031721-43-3
Record name 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cool the contents of an inerted reaction vessel containing technical grade 6-trifluoromethyl-nicotinic acid ethyl ester (45.6 moles; 10.00 kg) and tert-butyl methyl ether (71.6 L; 53.0 kg) to 10-15° C., and add the solution into a separate inerted reaction vessel cooled to 5-12° C. containing 3 M methylmagnesium chloride (136.8 moles; 45.6 L; 46.2 kg) and tetrahydrofuran (76.5 L; 68.0 kg). Observe a moderate exotherm during the addition, and maintain the internal reaction temperature between 15-25° C. Confirm that the starting ester is completely consumed by HPLC, and cool the reactor contents to 0-3° C. Add the contents from the reaction vessel slowly to a separate reactor cooled to 0-5° C. containing hydrochloric acid (203 moles; 16.67 L; 20.0 kg) and water (81.0 L, 81.0 kg), and observe gas evolution. Separate the layers and extract the aqueous phase once with tert-butyl methyl ether (59.5 L; 44.0 kg). Combine the organic layers and wash with a 20% sodium chloride solution (189.3 moles; 46.5 L; 55.3 kg). Filter the organic solution, concentrate to approximately 1 volume, and dilute with acetonitrile (31.8 L; 25.0 kg). Concentrate the solution to approximately 1 volume to provide the titled compound as a technical grade oil (7.9 kg; 84.4%, based on HPLC) in acetonitrile. Use the crude material as a solution in acetonitrile without further purification. A pure sample of the product can be obtained by following the procedure given below.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
71.6 L
Type
reactant
Reaction Step One
Quantity
45.6 L
Type
reactant
Reaction Step Two
Quantity
76.5 L
Type
solvent
Reaction Step Two
Quantity
16.67 L
Type
reactant
Reaction Step Three
Name
Quantity
81 L
Type
solvent
Reaction Step Three
Quantity
46.5 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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